2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride is a complex organic compound that features a brominated indole structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated indole with a pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar synthetic applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have been studied for their biological activities.
Uniqueness
What sets 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride apart is its unique combination of the indole and pyridine rings, which provides a distinct set of chemical properties and potential interactions. This uniqueness makes it a valuable compound for a wide range of scientific research applications.
Properties
IUPAC Name |
2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGRMBBESYSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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